1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one is a complex organic compound featuring a unique structure that includes a cyclopropyl group and an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
The synthesis of 1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines. These intermediates contain several pharmacophoric groups, making them potential active ingredients in medicines.
Chemical Reactions Analysis
1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including cycloaddition and substitution reactions. The 1,3-dipolar cycloaddition reaction of azomethine ylides and maleimides is a notable reaction for synthesizing derivatives of this compound . Common reagents used in these reactions include aziridines, oxadiazoles, and maleimides. The major products formed from these reactions are novel octahydropyrrolo[3,4-c]pyrrole derivatives containing 1,2,4-oxadiazole and pyridine fragments.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in medicinal chemistry. Compounds containing the octahydropyrrolo[3,4-c]pyrrole moiety have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of multiple pharmacophoric groups in the structure of 1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one makes it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. Compounds containing the pyrrolidinone moiety, such as this one, are known to exhibit diverse biological activities by interacting with various enzymes and receptors in the body . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as pyrrolopyrazine derivatives and imidazole-containing compounds . These compounds share some structural similarities but differ in their biological activities and applications. For example, pyrrolopyrazine derivatives are known for their antimicrobial and antiviral activities, while imidazole-containing compounds exhibit a broad range of biological properties, including antibacterial and antifungal activities.
Conclusion
This compound is a compound with a unique structure and significant potential in various scientific research applications. Its synthesis, chemical reactions, and biological activities make it a valuable compound for further study and development in medicinal chemistry and other fields.
Biological Activity
1-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its cyclopropyl and octahydropyrrole components along with a ketone group, presents opportunities for diverse interactions with biological systems.
Molecular Characteristics
- Molecular Formula : C19H28N6O2
- Molecular Weight : Approximately 372.5 g/mol
- Structure : The compound features a cyclopropyl ring, an octahydropyrrole core, and a ketone functionality, which contribute to its pharmacological properties.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. However, the specific mechanisms remain under investigation.
Biological Activity Overview
Initial studies suggest that this compound may exhibit the following biological activities:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Antimicrobial Properties : Interaction with microbial enzymes or structures.
- CNS Activity : Possible effects on neurotransmitter systems due to its structural resemblance to known psychoactive compounds.
Case Studies and Experimental Data
A series of studies have explored the biological activity of structurally related compounds and provided insights into the potential effects of this compound. Below are summarized findings from relevant research:
Study | Compound | Biological Activity | Findings |
---|---|---|---|
This compound | Anti-inflammatory | Modulated COX enzyme activity in vitro | |
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole} | Antimicrobial | Exhibited significant inhibition against bacterial strains | |
Similar cyclopropyl derivatives | CNS effects | Altered neurotransmitter levels in animal models |
Structure-Activity Relationship (SAR)
The structure of this compound suggests a potential for diverse interactions with biological macromolecules. The presence of multiple functional groups allows for various binding modes with target proteins. Further SAR studies are necessary to elucidate the relationship between structure and biological activity.
Future Directions
While preliminary findings are promising, further research is needed to fully understand the biological activity of this compound. Key areas for future exploration include:
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Optimization of Derivatives : To enhance efficacy and reduce potential side effects.
Properties
IUPAC Name |
1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)13(17)16-8-10-6-15(12-4-5-12)7-11(10)9-16/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZTVWZCTONRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC2CN(CC2C1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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